molecular formula C17H12N2O3S2 B7727229 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID

2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID

Cat. No.: B7727229
M. Wt: 356.4 g/mol
InChI Key: YURKUQBFLHYZLE-RAXLEYEMSA-N
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Description

2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID is a complex organic compound that features a thiazolidine ring fused with a pyridine moiety and a phenylacetic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine-4-carbaldehyde with thiazolidine-2-thione under basic conditions to form the intermediate, which is then reacted with phenylacetic acid derivatives to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or toluene and catalysts like palladium or zinc complexes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated pyridine compounds .

Scientific Research Applications

2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, thereby reducing oxidative stress and inflammation associated with diabetic complications . The compound’s thiazolidine and pyridine moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-4-OXO-5-[(PYRIDIN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID
  • 2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID

Uniqueness

The uniqueness of 2-[(5Z)-4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-PHENYLACETIC ACID lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The position of the pyridine ring and the presence of the thiazolidine moiety contribute to its unique binding properties and potential therapeutic applications .

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-15-13(10-11-6-8-18-9-7-11)24-17(23)19(15)14(16(21)22)12-4-2-1-3-5-12/h1-10,14H,(H,21,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURKUQBFLHYZLE-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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